molecular formula C12H20ClNO2 B3016214 [(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride CAS No. 1158428-52-4

[(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride

Cat. No.: B3016214
CAS No.: 1158428-52-4
M. Wt: 245.75
InChI Key: SAUHBCBQWHTOGQ-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)methylamine hydrochloride is a chemical compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and an amine group attached to an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)methylamine hydrochloride typically involves multiple steps. One common method includes the alkylation of 2,4-dimethoxybenzyl chloride with isopropylamine under basic conditions to form the desired amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of (2,4-Dimethoxyphenyl)methylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(2,4-Dimethoxyphenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxyphenyl)methylamine
  • (3,4-Dimethoxyphenyl)methylamine
  • (2,4-Dimethoxyphenyl)methylamine hydrochloride

Uniqueness

(2,4-Dimethoxyphenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the isopropylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-5-6-11(14-3)7-12(10)15-4;/h5-7,9,13H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUHBCBQWHTOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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